Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a phenyl group
Mechanism of Action
Mode of Action
One study suggests that a compound with a similar structure showed strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . The compound induced depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
The compound’s potential to disrupt bacterial membrane potential suggests it may interfere with essential cellular processes such as energy production and nutrient transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-piperidin-4-ylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-methyl-4-piperidyl)carbamate
- Tert-butyl methyl(piperidin-4-yl)carbamate
- Tert-butyl N-(piperidin-4-yl)carbamate
Uniqueness
Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate is unique due to the presence of the phenyl group attached to the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar carbamates and can lead to different applications and properties.
Properties
IUPAC Name |
tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-4-6-14(7-5-13)15-8-10-18-11-9-15/h4-7,15,18H,8-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVRBAIQHLATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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